molecular formula C18H18N2O3S B5822301 4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol

4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol

Cat. No. B5822301
M. Wt: 342.4 g/mol
InChI Key: XJLSKDASSNAGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMAMCL, and its chemical structure consists of a thiazole ring, a phenol group, and a methoxy group. This compound has been studied for its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research.

Mechanism of Action

The mechanism of action of DMAMCL is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. DMAMCL has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DMAMCL has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. DMAMCL has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, DMAMCL has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

DMAMCL has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-cancer activity. However, there are also limitations to its use. DMAMCL is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on DMAMCL. One area of interest is the development of DMAMCL-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of DMAMCL's mechanism of action, which could lead to a better understanding of its potential therapeutic uses. Additionally, research could focus on improving the solubility of DMAMCL to make it more suitable for use in lab experiments.

Synthesis Methods

The synthesis of DMAMCL involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-amine. This intermediate compound is then reacted with 3-methyl-4-nitrophenol in the presence of sodium hydroxide to yield DMAMCL. This synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

DMAMCL has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit potent anti-cancer activity, with studies indicating that it induces apoptosis in cancer cells. DMAMCL has also been studied for its potential use as an anti-inflammatory agent, with research indicating that it inhibits the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-8-13(21)5-6-14(11)19-18-20-15(10-24-18)12-4-7-16(22-2)17(9-12)23-3/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSKDASSNAGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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